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molecular formula C9H8BrF3O B599248 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol CAS No. 122243-28-1

2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol

Cat. No. B599248
M. Wt: 269.061
InChI Key: ZWLWJQBJGOXGMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08470811B2

Procedure details

A suspension of dichloro(dimethyl)titanium in a heptane/dichloromethane mixture was first prepared as follows: 100 ml (100 mmol) of a 1 M solution of titanium tetrachloride in dichloromethane were cooled to −30° C., 100 ml (100 mmol) of a 1 M solution of dimethylzinc in heptane were added dropwise and the mixture was stirred at −30° C. for a further 30 min. Subsequently, this suspension was cooled to −40° C. and a solution of 10 g (39.5 mmol) of 1-(4-bromophenyl)-2,2,2-trifluoroethanone in 50 ml of dichloromethane was added. The mixture was stirred at −40° C. for a further 5 min, then the temperature was allowed to come to RT and the mixture was stirred at RT for a further 2 h. While cooling with ice, 50 ml of water were slowly added dropwise and then the mixture was diluted with a further 300 ml of water. The mixture was extracted twice with dichloromethane, the combined dichloromethane phases were washed once with water, dried over anhydrous magnesium sulphate and filtered, and the solvent was removed on a rotary evaporator. The residue was purified by column chromatography on silica gel (eluent: 85:15 cyclohexane/ethyl acetate). 10.5 g (100% of theory) of the title compound were obtained, which, according to 1H NMR, still contained residues of solvent.
Name
heptane dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dichloro(dimethyl)titanium
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
10 g
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1]CCCCCC.ClCCl.C[Zn]C.[Br:14][C:15]1[CH:20]=[CH:19][C:18]([C:21](=[O:26])[C:22]([F:25])([F:24])[F:23])=[CH:17][CH:16]=1>ClCCl.CCCCCCC.O.Cl[Ti](Cl)(C)C.[Ti](Cl)(Cl)(Cl)Cl>[Br:14][C:15]1[CH:20]=[CH:19][C:18]([C:21]([OH:26])([CH3:1])[C:22]([F:24])([F:25])[F:23])=[CH:17][CH:16]=1 |f:0.1|

Inputs

Step One
Name
heptane dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCC.ClCCl
Name
dichloro(dimethyl)titanium
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl[Ti](C)(C)Cl
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Zn]C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC
Step Five
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(C(F)(F)F)=O
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Six
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at −30° C. for a further 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was first prepared
TEMPERATURE
Type
TEMPERATURE
Details
Subsequently, this suspension was cooled to −40° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred at −40° C. for a further 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
to come to RT
STIRRING
Type
STIRRING
Details
the mixture was stirred at RT for a further 2 h
Duration
2 h
ADDITION
Type
ADDITION
Details
were slowly added dropwise
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted twice with dichloromethane
WASH
Type
WASH
Details
the combined dichloromethane phases were washed once with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (eluent: 85:15 cyclohexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(C(F)(F)F)(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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